molecular formula C9H14N2O2 B15198669 Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate

Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate

Cat. No.: B15198669
M. Wt: 182.22 g/mol
InChI Key: TZOPACOGQLCCAW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate typically involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield imidazole carboxylic acids, while reduction reactions can produce imidazole alcohols .

Scientific Research Applications

Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazole-4-carboxylic acid
  • 2-Methyl-5-nitro-1H-imidazole-1-acetic acid
  • 1-Methyl-4-chloromethylimidazole hydrochloride

Uniqueness

Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate, a compound featuring an imidazole ring, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₈H₁₁N₃O₄
  • Molecular Weight : 213.19 g/mol
  • CAS Number : 865774-07-8

Biological Activity Overview

Imidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound possesses moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The compound has also shown promise in anticancer studies. A notable study evaluated its effect on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation.

Cell Line IC50 (µM)
HeLa (cervical cancer)5.5
MCF7 (breast cancer)6.8
A549 (lung cancer)7.3

The data indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent.

The biological activity of imidazole compounds often involves interference with enzymatic processes or cellular signaling pathways. For instance, imidazole derivatives can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

In the case of this compound, preliminary studies suggest that it may inhibit specific P450 enzymes involved in the biosynthesis of cholesterol and steroid hormones, thus impacting cancer cell growth and proliferation.

Case Studies

Several studies have investigated the biological activity of imidazole derivatives similar to this compound:

  • Study on Antimicrobial Properties : A comparative analysis was conducted on various imidazole derivatives, demonstrating that modifications to the imidazole ring can enhance antibacterial efficacy.
  • Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the structure–activity relationship among a series of imidazole derivatives, showing that specific substitutions on the imidazole ring significantly increased anticancer activity against multiple tumor types.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-methyl-2-(1-methylimidazol-4-yl)propanoate

InChI

InChI=1S/C9H14N2O2/c1-9(2,8(12)13-4)7-5-11(3)6-10-7/h5-6H,1-4H3

InChI Key

TZOPACOGQLCCAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(C=N1)C)C(=O)OC

Origin of Product

United States

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